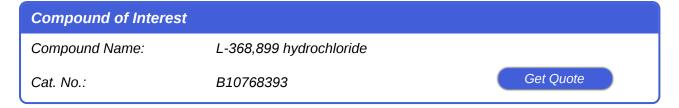


# L-368,899 Hydrochloride: Application Notes and Protocols for CNS Research

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**L-368,899 hydrochloride** is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Its ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for investigating the diverse roles of the oxytocin system within the central nervous system.[1][4] Initially explored for its potential in preventing premature labor, its application has expanded significantly into neuroscience research, particularly for elucidating the mechanisms underlying social behaviors.[1][4]

This document provides detailed application notes and protocols for the use of **L-368,899 hydrochloride** in studying central nervous system effects.

## **Mechanism of Action**

**L-368,899 hydrochloride** functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][5] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1] Blockade of OTR activation by L-368,899 inhibits the physiological responses normally triggered by oxytocin.[1]

## **Signaling Pathway**





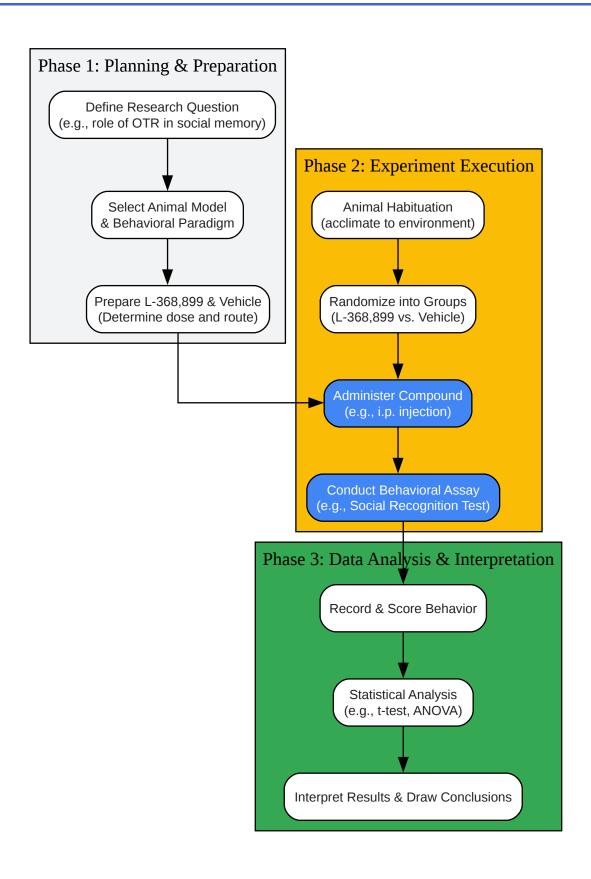


The following diagram illustrates the oxytocin receptor signaling pathway and the inhibitory action of L-368,899.









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